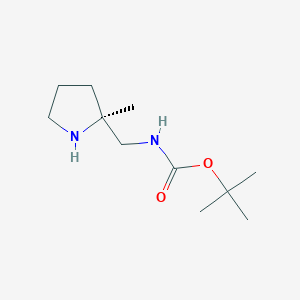
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine
説明
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of “(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine” would depend on the specific biochemical context in which it is used. The Boc group is often used to protect amines during chemical reactions .
Mode of Action
The Boc group in “this compound” serves as a protective group for amines, preventing them from reacting until the Boc group is removed .
Biochemical Pathways
The use of Boc groups is common in the synthesis of peptides, where they protect amino functions during the assembly of the peptide chain .
Result of Action
The primary result of the action of “this compound” would be the protection of an amine group during a chemical reaction. Once the reaction is complete, the Boc group can be removed to reveal the original amine .
Action Environment
The action of “this compound” can be influenced by various factors, including the pH of the environment and the presence of other reactive species. The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions .
生物活性
(2S)-2-(Boc-aminomethyl)-2-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the structural features, biological evaluations, and potential applications of this compound based on diverse research findings.
Structural Features
The structure of this compound includes a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group attached to the amino group. This configuration is essential for its interaction with biological targets, influencing its pharmacokinetic properties such as solubility and permeability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. The compound has shown promising results against several bacterial strains, indicating its potential as a lead compound in antibiotic development.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were determined using the broth microdilution method, revealing effective concentrations that inhibit bacterial growth. For instance, compounds derived from similar structures exhibited MIC values ranging from 0.5 to 10 mg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. The Total Antioxidant Capacity (TAC) was assessed using DPPH and ABTS assays, demonstrating significant free radical scavenging activity. Such properties are crucial in preventing oxidative stress-related diseases .
Case Studies
-
Antimicrobial Evaluation : A study conducted on various amino derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the amino group could enhance efficacy.
Compound Name MIC (mg/mL) Bacterial Strain This compound 1.5 Staphylococcus aureus Related Derivative A 0.5 Escherichia coli Related Derivative B 3.0 Pseudomonas aeruginosa - Antioxidant Activity : The antioxidant evaluation demonstrated that the compound exhibited a TAC value comparable to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress mitigation .
Research Findings
Research indicates that the biological activity of this compound is closely linked to its structural attributes, particularly the presence of the Boc group which enhances stability and bioavailability. Furthermore, studies emphasize the importance of lipophilicity in determining the compound's ability to cross biological membranes and interact with target proteins .
特性
IUPAC Name |
tert-butyl N-[[(2S)-2-methylpyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXOBCPVLKGMO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















